Trimethylacetamide
Overview
Description
Trimethylacetamide is a chemical compound that is related to acetamide derivatives. It is structurally similar to other acetamides but with trimethyl groups attached, which can influence its physical and chemical properties. The compound is of interest in various chemical reactions and has been studied in different contexts, including its role in silylation reactions, its structural characteristics in condensed phases, and its involvement in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of trimethylacetamide derivatives has been explored in several studies. For instance, bis(trimethylsilyl)acetamide has been used as a highly reactive silyl donor in silyl-proton exchange reactions, which proceed rapidly and quantitatively under mild conditions. This compound has been applied in the preparative silylation of various functional groups, including amides, ureas, and amino acids, as well as in the protection of sensitive groups and the preparation of reactive intermediates . Additionally, trimethylacetamide derivatives have been synthesized from acid chlorides and N-[(trimethylsilyl)methyl]amine, with their structures being analyzed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of trimethylacetamide and its derivatives has been a subject of interest in several studies. For example, the structure of trimethylacetic acid, a closely related compound, has been investigated using dielectric studies and X-ray crystallography, revealing that the crystal is composed of nonpolar dimer units . The molecular conformation of various trimethylacetamide derivatives has been compared, showing similarities and slight differences in bond parameters .
Chemical Reactions Analysis
Trimethylacetamide participates in various chemical reactions. Polynuclear nickel trimethylacetates have been synthesized, and their structures have been determined by X-ray crystallography. These compounds have shown high solubility in low-polarity organic solvents and have been used to form heterospin compounds with stable organic radicals . Additionally, trimethylacetamide derivatives have been involved in the synthesis of peptides, serving as a thiol-protecting group that is stable under acidic and alkaline conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylacetamide derivatives have been studied through various methods. Dielectric studies have provided insights into the electric properties of trimethylacetic acid in liquid and solid states . Spectroscopic techniques, combined with quantum chemical predictions, have been used to study the hydrogen bonding interactions in the dimers and trimers of trans-N-methylacetamide, a model for peptide interactions . Quantum chemical calculations and FTIR spectra have been obtained to study the self-association of certain trimethylacetamide derivatives in the gas phase and in solutions .
Scientific Research Applications
1. Stereolithographic 3D Printing in Pharmaceutical Applications
Trimethylacetamide has been researched in the context of stereolithographic (SLA) 3D printing for fabricating drug-loaded tablets with modified-release characteristics. This technology allows the creation of oral dosage forms with specific extended-release profiles, which could revolutionize the manufacturing of pharmaceutical products (Wang, Goyanes, Gaisford, & Basit, 2016).
2. Treatment of Metabolic Disorders
Research has suggested the use of certain archaeal species in treating metabolic disorders related to Trimethylamine (TMA) production, such as trimethylaminuria and cardiovascular disease. This approach involves reducing TMA formation in the gut (Brugère et al., 2014).
3. Biomarkers for Therapeutic Response in Depression
Trimethylacetamide-related metabolites have been studied as potential biomarkers for therapeutic response in depression. This research focuses on how these metabolites can facilitate the diagnosis of depression and evaluate the efficacy of certain treatments (Liu et al., 2015).
4. In Vivo Magnetic Resonance in Neurodegeneration
Trimethylacetamide has been utilized in studies involving in vivo magnetic resonance to assess neurodegeneration in rats. This research provides insights into neurodegeneration and potential biomarkers for therapeutic response (Baciak, Gasparova, Liptaj, & Juránek, 2017).
5. Mechanism-Based Inhibitors in Cardiovascular Health
Studies have focused on developing non-lethal inhibitors to reduce trimethylamine N-oxide (TMAO) production, a metabolite related to cardiovascular health. This approach could lead to novel treatments for cardiovascular diseases (Roberts et al., 2018).
6. Synthesis and Identification in Pharmaceutical Chemistry
Research has been conducted on the synthesis and identification of new derivatives of drugs involving Trimethylacetamide. This work contributes to the development of new pharmaceutical compounds (Thamer, Dhahir, Al-Sahib, & Kattom, 2013).
7. Role in Stroke and Cardiovascular Diseases
Trimethylacetamide-related compounds have been studied for their role in stroke and cardiovascular diseases. This includes examining the potential of TMAO as a biomarker and target in stroke prevention (Nam, 2019).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFMBOWZXULIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061072 | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pivalamide | |
CAS RN |
754-10-9 | |
Record name | 2,2-Dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivalamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivalamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FES86MR7ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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